molecular formula C18H23N5O5 B609999 PF-06651600 malonate CAS No. 2140301-97-7

PF-06651600 malonate

Cat. No. B609999
CAS RN: 2140301-97-7
M. Wt: 389.412
InChI Key: QMPMPSGDPRHZCG-VZXYPILPSA-N, CBRJPFGIXUFMTM-WDEREUQCSA-N (free base).
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06651600 malonate, also known as Ritlecitinib, is a potent and selective JAK3 inhibitor . It was developed as an irreversible inhibitor of JAK3 with selectivity over the other three JAK isoforms . A high level of selectivity toward JAK3 is achieved by the covalent interaction of PF-06651600 with a unique cysteine residue (Cys-909) in the catalytic domain of JAK3 .


Molecular Structure Analysis

The empirical formula of this compound is C15H19N5O · C3H4O4 . Its molecular weight is 389.41 . The structure is achieved by the covalent interaction of PF-06651600 with a unique cysteine residue (Cys-909) in the catalytic domain of JAK3 .


Chemical Reactions Analysis

This compound is an irreversible inhibitor of JAK3 . It achieves a high level of selectivity toward JAK3 through a covalent interaction with a unique cysteine residue (Cys-909) in the catalytic domain of JAK3 . This cysteine residue is replaced by a serine residue in the other JAK isoforms .


Physical And Chemical Properties Analysis

This compound is a potent and selective JAK3 inhibitor with an IC50 of 33.1 nM . It exhibits no significant activity against a panel of other kinases including JAK1, JAK2, and TYK2 .

Scientific Research Applications

1. Dual Inhibitor of JAK3/TEC Kinases

PF-06651600 malonate is primarily developed as an irreversible inhibitor of JAK3, showing selectivity over other JAK isoforms. Its covalent interaction with a unique cysteine residue in JAK3's catalytic domain achieves high selectivity. This compound also inhibits five TEC kinases, influencing the cytolytic function of CD8+ T cells and NK cells. Its dual activity towards JAK3 and TEC kinases is considered beneficial for therapeutic intervention in inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, alopecia areata, and vitiligo (Xu et al., 2019).

2. Modulation of T-Helper Cells in Rheumatoid Arthritis

PF-06651600 has shown potential in modulating the activity of T-helper cells in rheumatoid arthritis patients. It appears to reduce the commitment of these cells to pathogenic Th1 and Th17 subsets, thereby reducing the pro-inflammatory capacity of CD4+ T cells. This modulation leads to the cells gaining an exhausted phenotype, which is associated with a better prognosis in rheumatoid arthritis patients (Mohammad, 2023).

3. Cardioprotection in Ischemia/Reperfusion Injury

Malonate, a component of PF-06651600, is studied for its role in cardioprotection during ischemia/reperfusion injury. It inhibits succinate dehydrogenase (SDH) in reperfused myocardium, reducing infarct size without affecting reperfusion arrhythmias or contractile function. This selective inhibition by malonate during early reperfusion limits reperfusion injury in pigs submitted to transient coronary occlusion (Valls-Lacalle et al., 2018).

Mechanism of Action

Target of Action

PF-06651600 malonate, also known as Ritlecitinib , is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a protein that plays a crucial role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune cell function .

Mode of Action

This compound specifically targets the ATP (adenosine triphosphate)-binding domain of JAK3 . It binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue . This makes PF-06651600 a highly selective and irreversible JAK3 inhibitor .

Biochemical Pathways

The inhibition of JAK3 by this compound leads to the suppression of the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The compound inhibits the phosphorylation of STAT5, induced by IL-2, IL-4, IL-7, and IL-15 .

Pharmacokinetics

It is also mentioned that the this compound has good stability, water solubility, and hygroscopicity .

Result of Action

The molecular effect of this compound is the inhibition of JAK3, which leads to the suppression of the JAK-STAT signaling pathway . This results in the modulation of immune response, as JAK-STAT pathway plays a critical role in immune cell function . On a cellular level, it suppresses Th1 and Th17 T-cell differentiation and function .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the compound has been studied in the context of different diseases such as alopecia areata, rheumatoid arthritis, Crohn’s disease, and ulcerative colitis

Safety and Hazards

In a study conducted on patients with moderate-to-severe rheumatoid arthritis, most adverse events were mild in severity, and no treatment-related serious adverse events, severe adverse events, or deaths were reported . The most common classes of adverse events were infections and infestations as well as skin and subcutaneous tissue disorders .

properties

IUPAC Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O.C3H4O4/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;4-2(5)1-3(6)7/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);1H2,(H,4,5)(H,6,7)/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPMPSGDPRHZCG-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2140301-97-7
Record name Propanedioic acid, compd. with 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140301-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritlecitinib malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2140301977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RITLECITINIB MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132LF5WGH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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